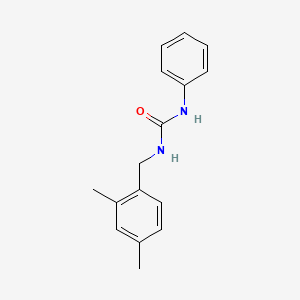
Piperidin-1-ylmethanethiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE is a chemical compound with the molecular formula C6H14ClNS. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methanethiol group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE typically involves the reaction of piperidine with methanethiol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Piperidine+Methanethiol+Hydrochloric Acid→PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE
Industrial Production Methods
In industrial settings, the production of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further use .
Analyse Chemischer Reaktionen
Types of Reactions
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanethiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the methanethiol group.
Piperidine derivatives: Compounds such as N-methylpiperidine and N-ethylpiperidine share structural similarities.
Uniqueness
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H14ClNS |
|---|---|
Molekulargewicht |
167.70 g/mol |
IUPAC-Name |
piperidin-1-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-6-7-4-2-1-3-5-7;/h8H,1-6H2;1H |
InChI-Schlüssel |
QUICOBLVCJEHHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


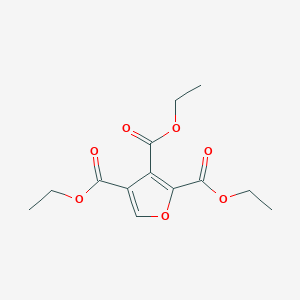

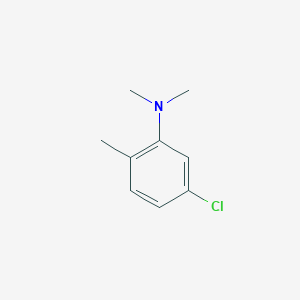
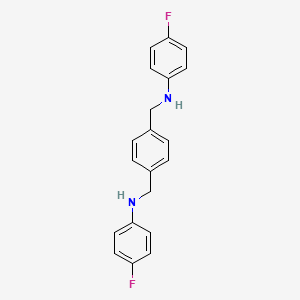
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
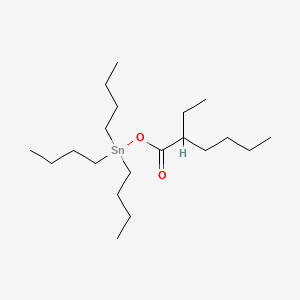
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)

![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)
![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)


